BenchChemオンラインストアへようこそ!

(E)-2-(4-(methylsulfonyl)styryl)furan

COX-2 inhibition regioisomer SAR furan substitution position

(E)-2-(4-(Methylsulfonyl)styryl)furan (IUPAC: 2-[(E)-2-(4-methylsulfonylphenyl)ethenyl]furan; CID 52946891; CHEMBL1288742) is a synthetic styryl-furan small molecule (MW 248.3 Da, C₁₃H₁₂O₃S) with a methylsulfonyl pharmacophore conjugated to a furan heterocycle via an E-configured ethenyl linker. It is classified as a cyclooxygenase-2 (COX-2) inhibitor and has been profiled in a primary research study evaluating styrylheterocycles for modulation of prostaglandin E₂ (PGE₂) production in LPS-stimulated RAW264.7 murine macrophages.

Molecular Formula C13H12O3S
Molecular Weight 248.30 g/mol
Cat. No. B10838440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(methylsulfonyl)styryl)furan
Molecular FormulaC13H12O3S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=CO2
InChIInChI=1S/C13H12O3S/c1-17(14,15)13-8-5-11(6-9-13)4-7-12-3-2-10-16-12/h2-10H,1H3/b7-4+
InChIKeyWFCBWFJZEUDGIS-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (E)-2-(4-(Methylsulfonyl)styryl)furan (CHEMBL1288742) as a Selective COX-2 Inhibitor Scaffold


(E)-2-(4-(Methylsulfonyl)styryl)furan (IUPAC: 2-[(E)-2-(4-methylsulfonylphenyl)ethenyl]furan; CID 52946891; CHEMBL1288742) is a synthetic styryl-furan small molecule (MW 248.3 Da, C₁₃H₁₂O₃S) with a methylsulfonyl pharmacophore conjugated to a furan heterocycle via an E-configured ethenyl linker . It is classified as a cyclooxygenase-2 (COX-2) inhibitor and has been profiled in a primary research study evaluating styrylheterocycles for modulation of prostaglandin E₂ (PGE₂) production in LPS-stimulated RAW264.7 murine macrophages . The compound satisfies all Lipinski Rule-of-Five criteria (XlogP 2.9, 0 H-bond donors, 3 H-bond acceptors, 3 rotatable bonds), making it a synthetically tractable, drug-like scaffold for medicinal chemistry optimization and procurement in COX-2 targeted screening campaigns .

Why Generic Substitution with Regioisomeric or Heterocyclic Analogs of (E)-2-(4-(Methylsulfonyl)styryl)furan Compromises COX-2 Inhibitory Potency


Within the styrylheterocycle class, small architectural changes produce large functional consequences that cannot be compensated by simple structural analogy. The position of the furan attachment (C-2 vs. C-3), the identity of the heterocycle (furan vs. thiophene), and the nature of the terminal pharmacophore (methylsulfonyl vs. sulfonamide) each independently govern COX-2 inhibitory potency over a >3,800-fold range in a single, internally controlled experimental system . Procurement decisions that ignore these regio- and heterocycle-specific SAR rules risk selecting compounds with negligible target engagement despite apparent structural similarity. The quantitative evidence below demonstrates that (E)-2-(4-(methylsulfonyl)styryl)furan occupies a specific, non-interchangeable position in the COX-2 inhibitor landscape.

Quantitative Differentiation Evidence for (E)-2-(4-(Methylsulfonyl)styryl)furan versus Closest Structural Analogs


Direct Regioisomeric Comparison: 2-Furan Attachment Confers 42-Fold Superior COX-2 Potency over the 3-Furan Regioisomer in the Same Assay

In a direct head-to-head evaluation within a single primary study (PMID: 20970329), the 2-substituted furan regioisomer (E)-2-(4-(methylsulfonyl)styryl)furan inhibited COX-2-mediated PGE₂ production with an IC₅₀ of 1,180 nM, whereas the 3-substituted regioisomer (E)-3-(4-(methylsulfonyl)styryl)furan was essentially inactive (IC₅₀ = 50,000 nM) under identical assay conditions. This represents a 42.4-fold potency difference attributable solely to the position of the ethenyl-furan attachment on the central phenyl ring . The data were generated in LPS-induced RAW264.7 murine macrophages, a physiologically relevant cellular model for COX-2 induction.

COX-2 inhibition regioisomer SAR furan substitution position

Heterocycle SAR: Furan vs. Thiophene Core Differentiates COX-2 Inhibitory Activity in a Methylsulfonyl Pharmacophore Series

Within the same study series, replacement of the furan core with thiophene produced a measurable change in COX-2 inhibitory activity. The 2-thiophene analog (E)-2-(4-(methylsulfonyl)styryl)thiophene exhibited an IC₅₀ of 380 nM, representing a 3.1-fold enhancement over the 2-furan compound (1,180 nM). In contrast, the 3-thiophene regioisomer (IC₅₀ 520 nM) was 96-fold more potent than the corresponding 3-furan compound (IC₅₀ 50,000 nM). This reveals a non-linear SAR where the heterocycle effect is regioisomer-dependent .

heterocycle SAR furan vs thiophene COX-2 inhibitor optimization

Pharmacophore Comparison: Methylsulfonyl vs. Sulfonamide Terminal Group Alters COX-2 Potency by up to 15.5-Fold in Furan-Based Analogs

The terminal substituent on the styryl-phenyl ring critically modulates COX-2 inhibitory activity. Comparing the 2-furan series, the methylsulfonyl-bearing compound (target) achieved an IC₅₀ of 1,180 nM, while the direct sulfonamide analog (E)-4-(2-(furan-2-yl)vinyl)benzenesulfonamide was markedly less active (IC₅₀ = 18,300 nM), a 15.5-fold drop. Conversely, in the thiophene-2 series, the sulfonamide (IC₅₀ 13 nM) dramatically outperformed the methylsulfone (IC₅₀ 380 nM), demonstrating that the optimal pharmacophore is heterocycle-dependent .

methylsulfonyl pharmacophore sulfonamide COX-2 pharmacophore SAR

Physicochemical Differentiation: Favorable Lipinski Compliance Profile of (E)-2-(4-(Methylsulfonyl)styryl)furan Supports Drug-Like Screening Prioritization

(E)-2-(4-(methylsulfonyl)styryl)furan exhibits a favorable physicochemical profile: MW 248.3 Da, XlogP 2.9, 0 H-bond donors, 3 H-bond acceptors, 3 rotatable bonds, and TPSA 47.3–55.7 Ų, with zero Lipinski violations . By comparison, the clinically approved COX-2 inhibitor celecoxib has a higher molecular weight (381 Da), higher lipophilicity (XlogP ~3.8), and contains a sulfonamide group (1 HBD) . The lower MW and reduced H-bond donor count of the target compound may confer advantages for CNS penetration or reduced plasma protein binding in certain therapeutic contexts, though this remains a class-level inference without direct comparative pharmacokinetic data .

Lipinski Rule of Five physicochemical properties drug-likeness lead optimization

Recommended Scientific and Industrial Application Scenarios for (E)-2-(4-(Methylsulfonyl)styryl)furan Based on Quantitative Differentiation Evidence


COX-2 Targeted Screening Libraries Requiring Defined Regioisomeric Purity for SAR Reproducibility

The 42.4-fold potency difference between the 2-substituted and 3-substituted furan regioisomers mandates that any COX-2 screening library must specify and verify the exact regioisomer. Procurement of (E)-2-(4-(methylsulfonyl)styryl)furan with analytical confirmation of the 2-substitution pattern (via ¹H NMR or HPLC retention time matching to authentic standards) is essential for generating reproducible SAR data in COX-2 inhibitor optimization programs .

Medicinal Chemistry Hit-to-Lead Optimization Using the Methylsulfonyl-Furan Scaffold as a Privileged COX-2 Pharmacophore

The 15.5-fold superiority of the methylsulfonyl pharmacophore over the sulfonamide on the furan-2 scaffold positions this compound as the correct starting point for hit expansion. Medicinal chemistry teams can use this scaffold to explore substitutions on the furan ring or the central phenyl ring while retaining the methylsulfonyl group, which is essential for target engagement in the furan series. The compound's low molecular weight (248.3 Da) and zero H-bond donor count provide ample room for property-guided optimization.

Negative Control or Tool Compound for Heterocycle SAR Studies Comparing Furan, Thiophene, and Sulfonamide Series

Given its intermediate potency within the styrylheterocycle series (more potent than sulfonamide-furan analogs but less potent than thiophene-methylsulfone analogs ), this compound serves as an ideal reference point for multiparametric SAR studies. Researchers can systematically benchmark modifications against the known IC₅₀ of 1,180 nM in the RAW264.7 PGE₂ assay to quantify the impact of individual structural changes on COX-2 inhibitory activity.

Fragment-Based Drug Design (FBDD) and Low-Molecular-Weight Lead Generation for COX-2

At 248.3 Da with zero Lipinski violations, XlogP 2.9, and zero H-bond donors , this compound meets the criteria for a fragment-sized probe suitable for FBDD campaigns targeting COX-2. Its physicochemical profile supports both ligand-based and structure-based design approaches, and its synthetic accessibility via established styryl-heterocycle coupling methods enables rapid analog generation for fragment growing or merging strategies .

Quote Request

Request a Quote for (E)-2-(4-(methylsulfonyl)styryl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.